molecular formula C8H9N3 B1320690 1-methyl-1H-indazol-7-amine CAS No. 41926-06-1

1-methyl-1H-indazol-7-amine

Cat. No. B1320690
CAS RN: 41926-06-1
M. Wt: 147.18 g/mol
InChI Key: FKQDTYKVWIDGNT-UHFFFAOYSA-N
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Description

1-Methyl-1H-indazol-7-amine is a derivative of the indazole family, a class of heterocyclic aromatic organic compounds. Indazoles are characterized by a fused benzene and pyrazole ring and are known for their various biological activities and applications in medicinal chemistry. The specific substitution pattern of the 1-methyl group and the 7-amine functionality suggests potential for unique chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of 1H-indazoles, including derivatives like 1-methyl-1H-indazol-7-amine, can be achieved through various methods. A practical, metal-free synthesis approach is described where o-aminobenzoximes are converted to 1H-indazoles using methanesulfonyl chloride and triethylamine under mild conditions . This method is notable for its mildness and scalability, which could be advantageous for the synthesis of 1-methyl-1H-indazol-7-amine.

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by the presence of nitrogen atoms within the fused ring system, which can significantly influence the electronic properties and reactivity of the molecule. For instance, the crystal structure of a related compound, 7-methoxy-1H-indazole, shows that substituents on the indazole ring can lie in the plane of the indazole system and participate in hydrogen bonding, which could be relevant for the binding interactions of 1-methyl-1H-indazol-7-amine .

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions, including N-methylation, which can lead to mixtures of 1- and 2-methyl compounds . The reactivity of the indazole ring towards methylation and the influence of substituents on the reaction outcome are important considerations for the chemical manipulation of 1-methyl-1H-indazol-7-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure. For example, the presence of a methoxy group in 7-methoxy-1H-indazole affects its crystal packing and hydrogen bonding interactions . Similarly, the 1-methyl and 7-amine groups in 1-methyl-1H-indazol-7-amine would be expected to influence its solubility, boiling point, melting point, and potential for intermolecular interactions.

Scientific Research Applications

Anti-Inflammatory Application

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Indazole derivatives have been found to possess anti-inflammatory properties . A novel indazolane derivative, 1-benzyl-3-(2,3-dihydroxypropoxy)indazole, demonstrated anti-inflammatory activity similar to that of phenylbutazone .
  • Results or Outcomes : The results showed weak anti-inflammatory, analgesic, antipyretic, and hypotensive activities in rats and mice, as well as moderate platelet antiaggregating effects in vitro .

Antitumor Activity

  • Scientific Field : Oncology
  • Summary of Application : Indazole derivatives have been found to possess antitumor properties . For example, niraparib, an indazole-based therapeutic, has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .
  • Results or Outcomes : Niraparib has been approved for clinical use, indicating its effectiveness in treating certain types of cancer .

Anti-Hypertensive Application

  • Scientific Field : Cardiovascular Pharmacology
  • Summary of Application : Indazole derivatives have been found to possess anti-hypertensive properties . These compounds can help in the management of high blood pressure.
  • Results or Outcomes : The results showed that indazole derivatives can effectively manage high blood pressure .

Anti-Diabetic Application

  • Scientific Field : Endocrinology
  • Summary of Application : Indazole derivatives have been found to possess anti-diabetic properties . These compounds can help in the management of diabetes.
  • Results or Outcomes : The results showed that indazole derivatives can effectively manage diabetes .

Anti-Osteoporosis Application

  • Scientific Field : Orthopedics
  • Summary of Application : Indazole derivatives have been found to possess anti-osteoporosis properties . These compounds can help in the management of osteoporosis.
  • Results or Outcomes : The results showed that indazole derivatives can effectively manage osteoporosis .

Anti-Depressant Application

  • Scientific Field : Psychiatry
  • Summary of Application : Indazole derivatives have been found to possess anti-depressant properties . These compounds can help in the management of depression.
  • Results or Outcomes : The results showed that indazole derivatives can effectively manage depression .

Safety And Hazards

The safety data sheet for 1H-Indazol-7-amine, a related compound, suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Future Directions

Indazole-containing derivatives, including 1-methyl-1H-indazol-7-amine, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . They represent one of the most important heterocycles in drug molecules . Future research may focus on exploring the medicinal properties of indazole derivatives for the treatment of various pathological conditions .

properties

IUPAC Name

1-methylindazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-8-6(5-10-11)3-2-4-7(8)9/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQDTYKVWIDGNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594975
Record name 1-Methyl-1H-indazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-indazol-7-amine

CAS RN

41926-06-1
Record name 1-Methyl-1H-indazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-indazol-7-amine
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